molecular formula C19H20N6O B4023893 [3-[(4-Phenyltriazol-1-yl)methyl]piperidin-1-yl]-pyrimidin-5-ylmethanone

[3-[(4-Phenyltriazol-1-yl)methyl]piperidin-1-yl]-pyrimidin-5-ylmethanone

Cat. No.: B4023893
M. Wt: 348.4 g/mol
InChI Key: OQRUSMFONPRDDA-UHFFFAOYSA-N
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Description

[3-[(4-Phenyltriazol-1-yl)methyl]piperidin-1-yl]-pyrimidin-5-ylmethanone is a complex organic compound that features a combination of triazole, piperidine, and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(4-Phenyltriazol-1-yl)methyl]piperidin-1-yl]-pyrimidin-5-ylmethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through condensation reactions involving appropriate amines and carbonyl compounds.

    Final Coupling: The final step involves coupling the triazole, piperidine, and pyrimidine intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[3-[(4-Phenyltriazol-1-yl)methyl]piperidin-1-yl]-pyrimidin-5-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-[(4-Phenyltriazol-1-yl)methyl]piperidin-1-yl]-pyrimidin-5-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .

Medicine

In medicine, this compound is being investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a promising therapeutic candidate .

Industry

Industrially, this compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity. It is also employed in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [3-[(4-Phenyltriazol-1-yl)methyl]piperidin-1-yl]-pyrimidin-5-ylmethanone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may inhibit kinases and other proteins essential for cell division and survival .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: These compounds share structural similarities and exhibit antimicrobial and anticancer activities.

    Triazole Derivatives: Known for their antifungal properties, triazole derivatives are widely used in medicine.

    Piperidine Derivatives: These compounds are common in pharmaceuticals due to their diverse biological activities.

Uniqueness

What sets [3-[(4-Phenyltriazol-1-yl)methyl]piperidin-1-yl]-pyrimidin-5-ylmethanone apart is its unique combination of triazole, piperidine, and pyrimidine rings, which confer a broad spectrum of biological activities and potential therapeutic applications .

Properties

IUPAC Name

[3-[(4-phenyltriazol-1-yl)methyl]piperidin-1-yl]-pyrimidin-5-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c26-19(17-9-20-14-21-10-17)24-8-4-5-15(11-24)12-25-13-18(22-23-25)16-6-2-1-3-7-16/h1-3,6-7,9-10,13-15H,4-5,8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRUSMFONPRDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN=CN=C2)CN3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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